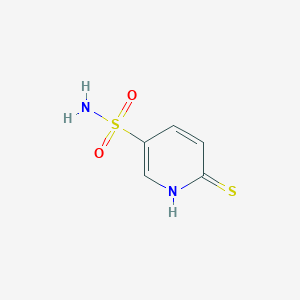

6-スルファニルピリジン-3-スルホンアミド

説明

6-mercaptopyridine-3-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties. This compound, in particular, has shown promise in various therapeutic applications.

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of 6-mercaptopyridine-3-sulfonamide as a selective inhibitor of cytosolic thioredoxin reductase, an enzyme involved in redox regulation. This inhibition is particularly relevant in cancer treatment, as it can sensitize cancer cells to oxidative stress, leading to increased cell death. The compound has shown efficacy against various cancer types, including:

- Breast Cancer

- Glioblastoma

- Melanoma

- Leukemia

- Colon and Lung Cancer

Such compounds are being explored as adjuvant therapies in conjunction with traditional chemotherapy and radiotherapy, offering a promising avenue for enhancing treatment efficacy while minimizing toxicity to normal cells .

Synthetic Methodologies

6-Mercaptopyridine-3-sulfonamide serves as a versatile building block in organic synthesis. Its thiol group allows for various reactions, including:

- Electrochemical Oxidative Coupling : This method has been utilized to synthesize diverse sulfonamides, demonstrating high functional group tolerance and the ability to form non-proteinogenic building blocks for therapeutic peptides .

- Reductive Sulfinylation : Recent advancements in synthetic methodologies have enabled the use of sulfonylpyridinium salts for the reductive sulfinylation of nucleophiles, showcasing the compound's utility in creating sulfinamide derivatives that are relevant in drug development .

Biochemical Applications

The compound's biochemical properties have been explored in various contexts:

- Proteomics Research : 6-Mercaptopyridine-3-sulfonamide is employed as a reagent in proteomics studies due to its ability to modify protein structures through thiol interactions .

- Antifungal and Antibacterial Studies : It has also been evaluated alongside other sulfonamide derivatives for their antimicrobial activities, contributing to the search for new antifungal agents .

Case Study 1: Inhibition of Thioredoxin Reductase

A study demonstrated that compounds similar to 6-mercaptopyridine-3-sulfonamide could selectively inhibit thioredoxin reductase without affecting glutathione reductase. This selectivity is crucial for developing targeted cancer therapies that exploit the redox status of cancer cells while sparing normal cells from oxidative damage .

Case Study 2: Synthesis of Sulfinamides

Research on electrochemical methods highlighted how 6-mercaptopyridine-3-sulfonamide can be coupled with various amines and thiols to produce a range of sulfinamides with potential therapeutic applications. The method showcased high yields and minimal side reactions, emphasizing its practicality in drug synthesis .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent targeting thioredoxin reductase | Effective against multiple cancer types |

| Synthetic Methodologies | Building block for sulfonamide synthesis | High functional group tolerance |

| Biochemical Applications | Reagent in proteomics and antimicrobial studies | Modifies protein structures; evaluated for antifungal activity |

作用機序

Target of Action

6-Sulfanylpyridine-3-sulfonamide belongs to the class of sulfonamides . Sulfonamides are known to target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction . Specifically, they inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroic acid, a precursor of folic acid .

Mode of Action

The mode of action of 6-Sulfanylpyridine-3-sulfonamide, like other sulfonamides, is through competitive inhibition . The compound mimics the natural substrate of the target enzyme, p-aminobenzoic acid (PABA), and competes for the active site of the enzyme . By binding to the active site, it prevents the enzyme from catalyzing the conversion of PABA to dihydropteroic acid, thus inhibiting the synthesis of folic acid .

Biochemical Pathways

The primary biochemical pathway affected by 6-Sulfanylpyridine-3-sulfonamide is the folic acid synthesis pathway . By inhibiting the production of dihydropteroic acid, it disrupts the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria . This leads to the inhibition of bacterial growth and reproduction .

Pharmacokinetics

They are also known for their resistance to biodegradation, which may lead to long residence times in both water and soil matrices .

Result of Action

The primary result of the action of 6-Sulfanylpyridine-3-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, it prevents the production of essential components of the bacterial cell, leading to the cessation of growth and eventual death of the bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Sulfanylpyridine-3-sulfonamide. For instance, the presence of other organo-sulphur compounds in the environment could potentially affect the activity of the compound . Additionally, the compound’s high resistance to biodegradation may lead to long residence times in both water and soil matrices, potentially affecting its environmental impact

準備方法

The synthesis of 6-mercaptopyridine-3-sulfonamide can be achieved through several methods:

Oxidative Coupling of Thiols and Amines: This method involves the oxidative coupling of thiols and amines, which are readily available and low-cost chemicals.

S-N Coupling: Another method involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation.

Sulfonyl Chloride Method: This method involves the preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines or sodium azide in the same reaction vessel.

化学反応の分析

6-mercaptopyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides, which are reactive intermediates used in further synthesis.

Reduction: Reduction reactions can convert sulfonamides to their corresponding amines.

Substitution: The compound can undergo substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common reagents used in these reactions include N-chlorosuccinimide (NCS) for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include sulfonyl chlorides and amines .

類似化合物との比較

6-mercaptopyridine-3-sulfonamide can be compared with other similar compounds, such as:

Sulfonimidates: These compounds have a sulfur (VI) center and are used as building blocks for other sulfur-containing compounds.

Sulfonamides: Other sulfonamides, such as sulfamethazine and sulfadiazine, are used as antibacterial agents in veterinary medicine.

生物活性

Introduction

6-Mercaptopyridine-3-sulfonamide (6-MPS) is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available literature to present a comprehensive overview of the biological activity of 6-MPS, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

6-MPS is characterized by its mercapto group (-SH) and sulfonamide moiety (-SO2NH2), which contribute to its biological properties. The presence of the pyridine ring enhances its interaction with biological targets, making it a promising candidate for drug development.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides, including 6-MPS, often correlates with their structural features. The sulfonamide group mimics p-aminobenzoic acid (PABA), allowing it to inhibit bacterial folate synthesis. This mechanism is crucial for its antibacterial properties.

In Vitro Studies

Research indicates that 6-MPS exhibits significant antimicrobial activity against a range of bacteria and fungi. A study evaluating various sulfonamides found that 6-MPS demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of 6-MPS

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive Bacteria |

| Escherichia coli | 64 µg/mL | Gram-negative Bacteria |

| Candida albicans | 16 µg/mL | Fungal Infection |

The primary mechanism through which 6-MPS exerts its antimicrobial effects involves the competitive inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. By mimicking PABA, 6-MPS effectively disrupts the synthesis of dihydrofolate, leading to impaired nucleic acid synthesis and bacterial cell death .

Anticancer Activity

Emerging evidence suggests that 6-MPS may also possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer) .

Case Study: Cytotoxic Effects on Cancer Cells

A recent study assessed the cytotoxicity of 6-MPS on various cancer cell lines. The results indicated that:

- Cell Viability : At concentrations above 30 µM, there was a significant reduction in cell viability across tested cancer cell lines.

- Mechanisms : The compound was shown to induce apoptosis via caspase activation and disruption of mitochondrial membrane potential.

Table 2: Cytotoxicity of 6-MPS on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Induction (%) |

|---|---|---|

| MDA-MB-231 | 25 | 70 |

| HCT116 | 30 | 65 |

| A549 | 35 | 60 |

特性

IUPAC Name |

6-sulfanylidene-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c6-11(8,9)4-1-2-5(10)7-3-4/h1-3H,(H,7,10)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZJFFYNRNGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585458 | |

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-20-1 | |

| Record name | 6-Sulfanylidene-1,6-dihydropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。